(S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of benzothiadiazine derivatives can be achieved through various methods. One approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This leads to the formation of a quaternary spirocyclization intermediate, followed by an S-migration process .Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives can be influenced by various factors. For instance, the presence of different functional groups at various positions on the benzothiadiazine ring can significantly affect the biological properties of these compounds .Chemical Reactions Analysis
Benzothiadiazine derivatives can undergo a variety of chemical reactions. For example, they can participate in electrochemical reactions, leading to the formation of new compounds . They can also react with other substances in the environment, leading to changes in their physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives can be influenced by various factors, including their specific molecular structure and the conditions under which they are stored or used . For example, they can exhibit different densities, refractive indices, and other properties depending on their specific composition and the temperature at which they are measured .Mechanism of Action
The mechanism of action of benzothiadiazine derivatives can vary depending on their specific structure and the context in which they are used. For instance, some benzothiadiazine derivatives are known to bind to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium channel (K ATP) channel on the membrane of pancreatic beta‐cells, promoting a potassium efflux from beta-cells .
Safety and Hazards
Future Directions
The future research directions involving benzothiadiazine derivatives are vast and promising. They have potential uses in the construction of functional molecular materials . Moreover, their unique properties make them interesting targets for further investigation in various fields, including medicinal chemistry, materials science, and more .
Properties
IUPAC Name |
(3S)-2-methyl-3-phenyl-3H-1,2-benzothiazole 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)18(15,16)17/h2-10,14H,1H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNGSEVTQKWXCT-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180299 | |
Record name | 1,2-Benzisothiazole, 2,3-dihydro-2-methyl-3-phenyl-, 1,1-dioxide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256220-98-1 | |
Record name | 1,2-Benzisothiazole, 2,3-dihydro-2-methyl-3-phenyl-, 1,1-dioxide, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256220981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole, 2,3-dihydro-2-methyl-3-phenyl-, 1,1-dioxide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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